Iprodione-Isomer 1

Übersicht

Beschreibung

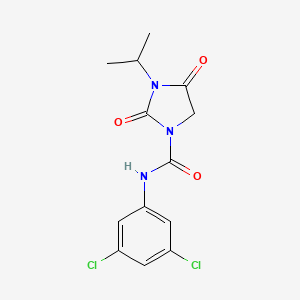

Iprodione is a dicarboximide fungicide that is commonly used in agriculture. It is also known by other names such as Chipco 26019, Glycophen, Glycophene, Iprodial, LFA 2043, Promidione, Rovral, Rovral Flo, and RP 26019 .

Molecular Structure Analysis

The molecular formula of Iprodione is C13H13Cl2N3O3 . The IUPAC name is 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxo-imidazolidine-1-carboxamide . The structure consists of an imidazolidine ring which is substituted with a 3,5-dichlorophenyl group, an isopropyl group, and two oxo groups .Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittel

Iprodione wird in der Landwirtschaft häufig als Fungizid eingesetzt. Es wirkt gegen eine Vielzahl von Pilzkrankheiten wie Botrytis-Traubenfäule, Braunfäule und Sclerotinia. Es wird auf Obst, Gemüse, Zierbäumen, Sträuchern und Rasenflächen angewendet, um Pilzbefall zu bekämpfen .

Analytische Untersuchungen in Lebensmitteln und Getränken

Als Referenzstandard mit der CAS-Nummer: 63637-89-8 wird Iprodione-Isomer 1 für analytische Untersuchungen im Lebensmittel- und Getränkebereich eingesetzt. Dies gewährleistet die Qualität und Sicherheit von Produkten, indem eine mögliche Kontamination festgestellt wird .

Stoffwechsel von Bodenbakterien

Untersuchungen haben gezeigt, dass bestimmte Bodenbakterien Iprodione schnell abbauen können, was darauf hindeutet, dass es für diese Mikroorganismen als Kohlenstoff- und Stickstoffquelle dienen kann. Dies könnte Auswirkungen auf Bioremediationsstrategien haben .

Genetische Resistenzstudien

Iprodione war Gegenstand genetischer Studien, insbesondere im Hinblick auf das Verständnis von Resistenzmechanismen bei Krankheitserregern wie Botrytis cinerea. Diese Forschung hilft bei der Entwicklung von Strategien zur Überwindung von Resistenzen bei Pilzerregern .

Safety and Hazards

Iprodione is a pesticide and thus, it is subject to safety regulations and legal provisions applicable to its manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of Iprodione can result in a lowering or complete loss of safety and efficacy .

Wirkmechanismus

Target of Action

Iprodione Isomer 1, also known as 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- or N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide, primarily targets fungal organisms . It is a contact fungicide that inhibits the germination of fungal spores and blocks the growth of the fungal mycelium .

Mode of Action

The compound interacts with its targets by inhibiting the germination of fungal spores and blocking the growth of the fungal mycelium . This interaction results in the prevention of fungal infestations in a range of crops .

Biochemical Pathways

The metabolic pathway of Iprodione Isomer 1 involves microbial degradation . Studies have shown that microbial hydrolysis of Iprodione Isomer 1 results in the primary formation of 3,5-dichlorophenyl-carboxamide (metabolite I), which is subsequently transformed to 3,5-dichlorophenylurea-acetate (metabolite II) and finally to 3,5-dichloroaniline (3,5-DCA) .

Pharmacokinetics

It is known that the compound is rapidly degraded by adapted soil microorganisms . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by microbial activity in the soil .

Result of Action

The molecular and cellular effects of Iprodione Isomer 1’s action primarily involve the inhibition of fungal growth. By preventing the germination of fungal spores and blocking the growth of the fungal mycelium, the compound effectively controls fungal infestations .

Action Environment

The action, efficacy, and stability of Iprodione Isomer 1 are influenced by environmental factors. For instance, soil pH is a major factor controlling the persistence of Iprodione Isomer 1 in soil, with high degradation rates observed in neutral to alkaline soils . Additionally, the compound’s relatively low Koc denotes a rather weak sorption to soil, suggesting a potential for relatively high mobility in soil .

Biochemische Analyse

Biochemical Properties

The role of Iprodione Isomer 1 in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with soil bacteria, leading to the conversion of Iprodione to 3,5-dichloroaniline (3,5-DCA) . The nature of these interactions involves the utilization of isopropylamine, transiently formed by hydrolysis of Iprodione, and glycine liberated during hydrolysis of metabolite II, as C and N sources .

Cellular Effects

Iprodione Isomer 1 has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Iprodione Isomer 1 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways involved in these processes are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iprodione Isomer 1 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Iprodione Isomer 1 is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

The transport and distribution of Iprodione Isomer 1 within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of Iprodione Isomer 1 and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)18-11(19)6-17(13(18)21)12(20)16-10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJUMTZXIUCPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CN(C1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213007 | |

| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63637-89-8 | |

| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063637898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

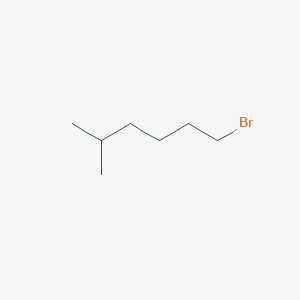

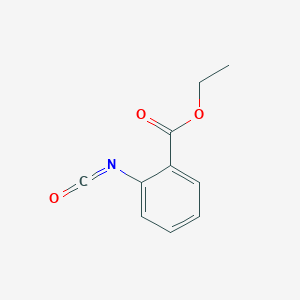

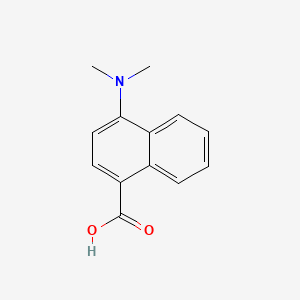

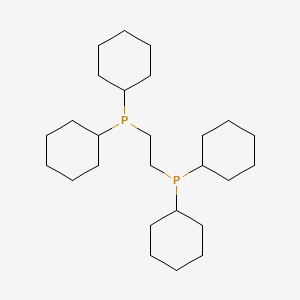

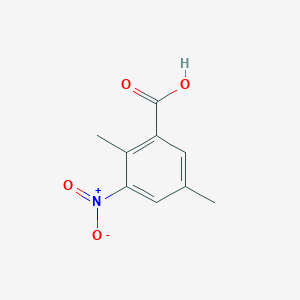

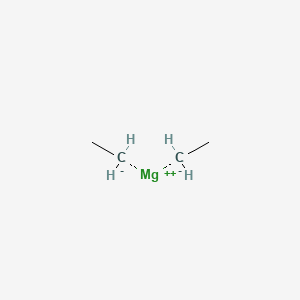

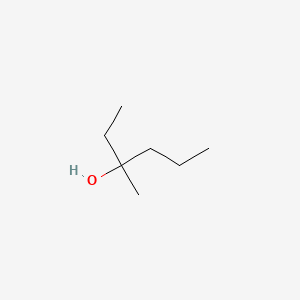

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

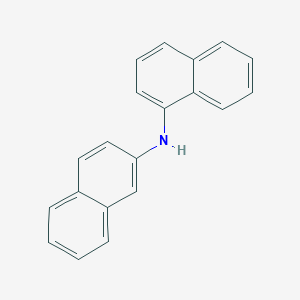

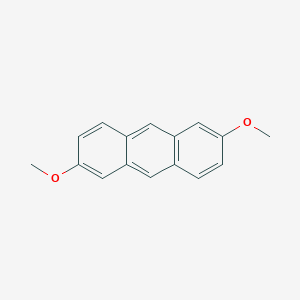

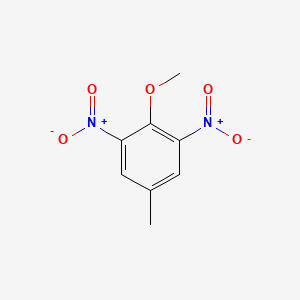

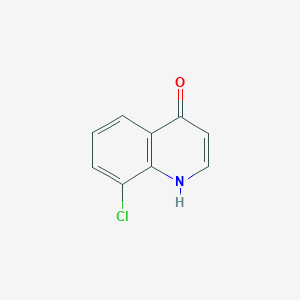

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.